
Fmoc-L-phg(4-CL)-OH
Overview
Description
Fmoc-L-phg(4-CL)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the amino acid phenylglycine and is widely used in the synthesis of peptides and proteins.
Mechanism of Action
Target of Action
Fmoc-L-phg(4-CL)-OH, also known as fluorenylmethyloxycarbonyl phenylalanine, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, sometimes found as a colloidal gel in which water is the dispersion medium .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is governed by multiple factors, including the role of Fmoc, the covalent linkage of Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of hydrogels . The compound undergoes self-assembly to form hydrogels, which are important in various biomedical applications . The formation of these hydrogels can be induced by solubilizing this compound above the critical concentration .
Pharmacokinetics
For instance, it has been proposed that drugs can be released from this compound hydrogels .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of hydrogels . These hydrogels can be used in various biomedical applications, such as drug delivery .
Action Environment
The action of this compound is influenced by several environmental factors. These include the pH and the presence of buffer ions, which play a role in the self-assembly of the compound to form hydrogels . The flexibility of the phenylalanine side chain is another factor that influences the compound’s action .
Advantages and Limitations for Lab Experiments
The advantages of using Fmoc-L-phg(4-CL)-OH in lab experiments include its ability to protect the amino group during peptide synthesis, enhance the stability and bioavailability of drug molecules, and investigate the structure and function of proteins. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for the research and development of Fmoc-L-phg(4-CL)-OH. These include:
1. Investigating the mechanism of action of this compound in more detail to understand its role in peptide synthesis and drug discovery.
2. Developing new methods for the synthesis and purification of this compound to reduce its cost and increase its availability.
3. Exploring the potential applications of this compound in other fields such as materials science and nanotechnology.
4. Investigating the potential use of this compound in the development of new therapies for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has various scientific research applications, including peptide synthesis, drug discovery, and biochemical studies. Its mechanism of action is not well understood, but it is believed to act as a protecting group for the amino group during peptide synthesis and enhance the stability and bioavailability of drug molecules. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Scientific Research Applications
Fmoc-L-phg(4-CL)-OH has various scientific research applications, including peptide synthesis, drug discovery, and biochemical studies. This compound is widely used in the synthesis of peptides due to its ability to protect the amino group during the synthesis process. It is also used in the development of new drugs as it can enhance the stability and bioavailability of the drug molecules. Additionally, this compound is used in biochemical studies to investigate the structure and function of proteins.
properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPCQNPEZKEZGX-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143639 | |
| Record name | (αS)-4-Chloro-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260590-28-0 | |
| Record name | (αS)-4-Chloro-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260590-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-4-Chloro-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



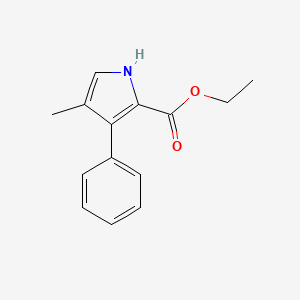
![tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B3046492.png)
![Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3046493.png)
![3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B3046494.png)
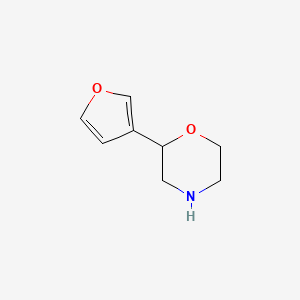

![Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester](/img/structure/B3046500.png)
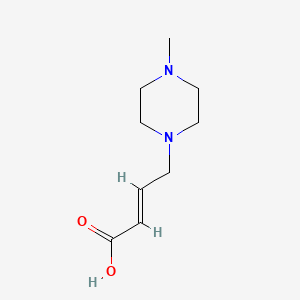
![N-(2,5-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3046502.png)
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3046505.png)
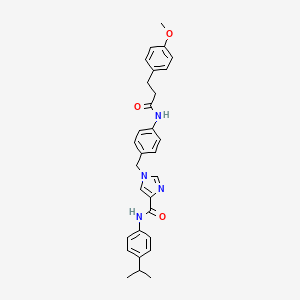
![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride](/img/structure/B3046510.png)
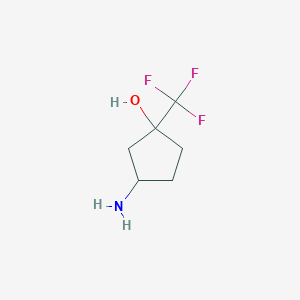
![tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B3046512.png)